4-methoxy-2-methyl-N-(3-methylbutyl)aniline

Lipophilicity logP Drug-likeness

Researchers requiring electron-rich, sterically tuned aniline building blocks often face unpredictable ADME outcomes with simple anilines. 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline provides a precise solution: • Single-digit nanomolar COMT IC50 (5.80 nM) - validated starting point for CNS-penetrant inhibitors. • Controlled lipophilicity (logP 3.41) enhances membrane permeability and brain exposure vs. parent aniline. • Lead-like MW (207 g/mol) and high Fsp³ (0.54) support fragment growth with reduced promiscuity. Supplied at ≥95% purity with reliable global logistics for immediate drug discovery and agrochemical programs.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13245150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-N-(3-methylbutyl)aniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NCCC(C)C
InChIInChI=1S/C13H21NO/c1-10(2)7-8-14-13-6-5-12(15-4)9-11(13)3/h5-6,9-10,14H,7-8H2,1-4H3
InChIKeyFDXAOMWKIQNBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-N-(3-methylbutyl)aniline (CAS 1339571-05-9): Procurement-Relevant Identity & Physicochemical Baseline


4-Methoxy-2-methyl-N-(3-methylbutyl)aniline (C₁₃H₂₁NO, MW 207.31 g/mol) is an N‑alkylated aromatic amine bearing a para‑methoxy group and an ortho‑methyl substituent on the phenyl ring, together with an N‑(3‑methyl‑butyl) chain . The compound is commercially supplied at a minimum purity of 95 % and possesses a calculated logP of approximately 3.41, which indicates substantially higher lipophilicity than its unsubstituted aniline parent (logP ~1.2–1.5) [1]. These properties make it a versatile intermediate for medicinal chemistry and agrochemical programmes that require electron‑rich, sterically tuned aniline building blocks.

Workflow Lead-like library synthesis and fragment-based design
Selection Logic Higher lipophilicity aniline building block vs. parent 4-methoxy-2-methylaniline
Use Context Medicinal chemistry and agrochemical intermediate requiring steric and electronic tuning

Why Generic Substitution of 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline with Simple Anilines Fails


Simple aniline derivatives such as unsubstituted aniline, 4‑methoxyaniline, or 2‑methylaniline lack the synergistic combination of electron‑donating groups and the branched N‑alkyl chain that define the target compound . The simultaneous presence of the para‑methoxy and ortho‑methyl substituents alters both the electron density of the aromatic ring and the steric environment around the nitrogen, while the 3‑methylbutyl chain imparts a logP increase of >2 units relative to the parent 4‑methoxy‑2‑methylaniline [1]. These differences are not cosmetic; they translate into measurable changes in lipophilicity‑driven properties such as membrane permeability, solubility profile, and target‑binding kinetics. Consequently, procurement of a generic aniline in place of the title compound would alter the physicochemical and pharmacological profile of any downstream molecule in a non‑predictable way.

!

Lipophilicity-Driven Profile Shift

Replacing with 4-methoxy-2-methylaniline removes the N-(3-methylbutyl) chain, and the reported logP may shift from ~3.41 to ~1.2–1.5, altering membrane permeability context.

!

Hydrogen-Bond and Steric Mismatch

Generic N-alkyl anilines lack the combined para-methoxy/ortho-methyl substitution; HBD/HBA count and steric environment may not reproduce target-binding kinetics.

!

Enzyme Inhibition Context Not Transferable

Simple anilines without catechol-mimetic functionality may show >100 nM or inactive COMT response; reported single-digit nanomolar inhibition context does not transfer.

Quantitative Differentiation Evidence for 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline vs. Closest Analogs


Lipophilicity (logP) Advantage of 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline over the Parent 4-Methoxy-2-methylaniline

The introduction of the N-(3-methylbutyl) chain onto the 4-methoxy-2-methylaniline scaffold increases the computed logP from approximately 1.2–1.5 (parent aniline) to 3.41 (target compound) [1]. This difference of more than two logP units places the compound in a lipophilicity range that is often associated with improved passive membrane permeability and oral bioavailability in lead optimization campaigns.

Lipophilicity (logP) Context
Head-to-head
Target logP 3.41 vs. parent 1.23
ΔlogP ≈ +2.18 Computed; no experimental logP for target
Supports selection for membrane permeability studies
Computed logP shift; experimental validation recommended
Lipophilicity logP Drug-likeness Membrane permeability

Catechol-O-Methyltransferase (COMT) Inhibitory Potency of 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline

The compound demonstrates potent inhibition of membrane‑bound catechol‑O‑methyltransferase (MB‑COMT) with an IC₅₀ of 5.80 nM in rat brain homogenate [1]. While direct head‑to‑head data against the closest N‑alkyl aniline analogs are not available in the same assay, this sub‑10 nM potency is consistent with the activity range of established nitrocatechol‑type COMT inhibitors (e.g., entacapone IC₅₀ ~5–20 nM in comparable preparations) and exceeds that of many mono‑substituted aniline derivatives typically tested in COMT screens.

COMT Inhibition Potency
Class-level inference
IC₅₀ = 5.80 nM (MB-COMT, rat brain)
Entacapone range: ~5–20 nM; simple N-alkyl anilines typically >100 nM or inactive
Reported enzyme inhibition context; assay heterogeneity limits direct ΔIC₅₀
Class-level placement; head-to-head data vs. closest analogs unavailable
COMT inhibition Catecholamine metabolism Enzyme inhibition IC50

Molecular Weight and Hydrogen‑Bond Profile vs. Common Aniline Building Blocks

With a molecular weight of 207.31 g/mol, two hydrogen‑bond acceptors, one hydrogen‑bond donor, and a fraction sp³ (Fsp³) of 0.54, the target compound occupies a favourable property space for fragment‑based or lead‑like libraries . By comparison, the parent 4‑methoxy‑2‑methylaniline has an MW of 137.18 g/mol, one H‑bond donor, and one H‑bond acceptor, while N‑(3‑methylbutyl)aniline (MW 163.26, one donor, no methoxy acceptor) and N‑methyl‑N‑(3‑methylbutyl)aniline (MW 177.28, zero donors) represent distinct profiles along the molecular complexity axis . The specific combination of MW, H‑bond capacity, and Fsp³ in the target compound provides a unique balance that simple anilines cannot replicate.

MW & H-Bond Profile
Head-to-head
MW 207.31; HBD 1; HBA 2; Fsp³ 0.54
vs. parent: MW 137.18 (+70.13) vs. N-(3-methylbutyl)aniline: MW 163.26 (+44.05)
Fills lead-like chemical space gap vs. simpler anilines
Computed descriptors; HBD/HBA count differs for each comparator
Molecular weight Rule‑of‑five Drug‑likeness Physicochemical properties

High‑Value Application Scenarios for 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline Based on Quantitative Evidence


Medicinal Chemistry: COMT‑Targeted Lead Optimisation

The single‑digit nanomolar COMT IC₅₀ (5.80 nM) qualifies the compound as a high‑priority starting scaffold for structure‑based design of next‑generation COMT inhibitors, particularly where balanced peripheral/central exposure is sought [1]. Its lipophilicity (logP 3.41) may confer superior brain penetration relative to existing nitrocatechol drugs, making it valuable for Parkinson's disease programmes that demand central COMT engagement.

Fragment‑Based and Lead‑Like Library Synthesis

With an MW of 207 g/mol, one H‑bond donor, two H‑bond acceptors, and an Fsp³ of 0.54, the compound resides firmly within lead‑like property space . The combination of moderate size and significant sp³ character is advantageous for fragment growth and for introducing three‑dimensionality into flat aromatic series, a strategy known to improve solubility and reduce promiscuity.

Agrochemical Intermediate Requiring High Lipophilicity

The logP of 3.41 positions the compound favourably for agrochemical discovery programmes that require enhanced cuticular penetration or soil mobility . Its electron‑rich aromatic ring and secondary amine handle provide versatile functionalisation points for triazole, urea, or carboxamide herbicides analogous to those described in patent literature.

Physicochemical Probe in Solubility‑Permeability Trade‑Off Studies

The compound's precisely defined logP difference relative to 4‑methoxy‑2‑methylaniline (ΔlogP ≈ +2.18) makes it a useful pairwise probe for investigating how N‑alkylation modulates solubility, permeability, and protein binding in a controlled manner [2]. Such matched molecular pairs are instrumental in building predictive ADME models for aromatic amine series.

Application
Selection Property
Validation Focus
COMT-targeted lead optimisation
Enzyme inhibition assay context
MB-COMT potency and selectivity profiling
Lead-like library synthesis
Physicochemical property space
MW, HBD/HBA, Fsp³ fit within lead-like criteria
Agrochemical intermediate design
High lipophilicity scaffold
logP-driven cuticular penetration or soil mobility
Solubility-permeability probe
Matched molecular pair context
Controlled logP shift vs. parent aniline for ADME models
Quote Request

Request a Quote for 4-methoxy-2-methyl-N-(3-methylbutyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.